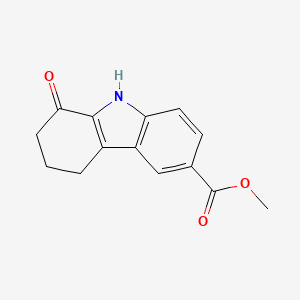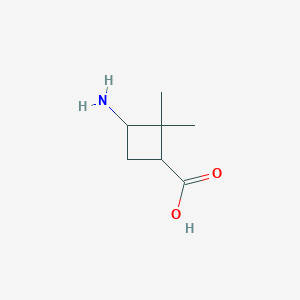
3-Amino-2,2-dimethylcyclobutanecarboxylic acid
Übersicht
Beschreibung
“3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is a unique chemical compound. It is a solid form and its CAS Number is 188918-39-0 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is 143.18 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
I have conducted a thorough search for the scientific research applications of “3-Amino-2,2-dimethylcyclobutanecarboxylic acid,” also known as “3-amino-2,2-dimethylcyclobutane-1-carboxylic acid.” However, detailed information on specific applications in various fields of research is not readily available in the search results.
The available information suggests that this compound is offered by scientific suppliers like Sigma-Aldrich and VWR, indicating its use in research and development. The compound may be used in life science research, analytical chemistry, biopharma production, and potentially in advanced battery science and technology, as suggested by the categories listed on VWR’s website .
Safety and Hazards
The safety information for “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .
Eigenschaften
IUPAC Name |
3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNTZPOSTVEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2-dimethylcyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of peptides containing 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid?
A: Research suggests that hybrid γ/γ-peptides incorporating 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid show promise as selective vectors in drug delivery systems, particularly for targeting Leishmania parasites. [] These peptides demonstrate low cytotoxicity against human cells while exhibiting microbicidal activity against Leishmania and efficient intracellular accumulation. They can be conjugated to drugs like Doxorubicin, enhancing its solubility and intracellular delivery. The conformational rigidity imparted by 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is believed to contribute to the formation of a cavity within the peptide structure, effectively encapsulating the drug molecule. []
Q2: What are the structural characteristics of peptides containing both 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid and proline derivatives?
A: Hybrid γ/γ-peptides comprising 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid alternating with Nα-functionalized cis- or trans-γ-amino-l-proline derivatives exhibit unique structural features. These peptides adopt highly constrained conformations due to the combined rigidity of the cyclobutane ring and the proline residues. [] The specific conformation adopted depends on the stereochemistry of the proline derivative (cis or trans) and influences the overall shape and properties of the peptide. Circular dichroism spectroscopy and molecular dynamics simulations have been employed to elucidate the conformational preferences of these peptides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



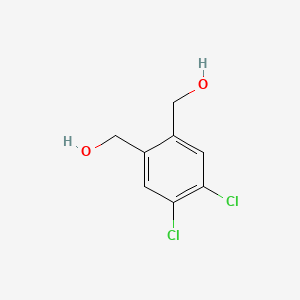
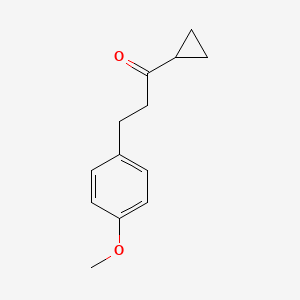

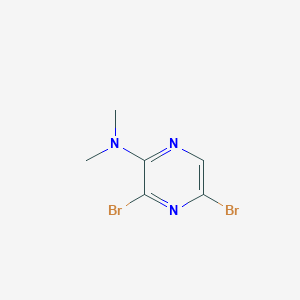
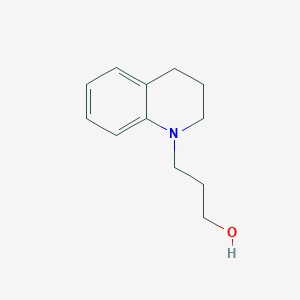
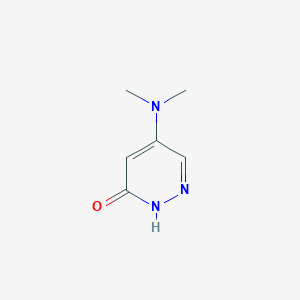
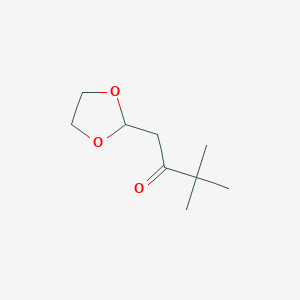

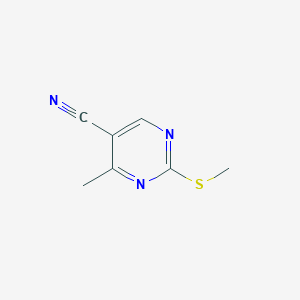
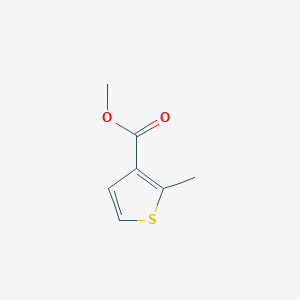
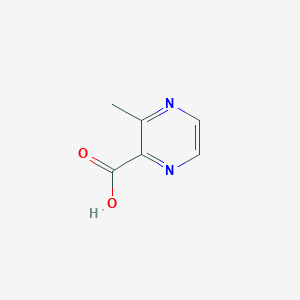

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
